Cas no 2664-61-1 (Propanamide, 3,3',3''-nitrilotris-)
Propanamide, 3,3',3''-nitrilotris- Chemical and Physical Properties
Names and Identifiers
-
- Propanamide,3,3',3''-nitrilotris-
- 3,3',3''-Nitrilotris(propionamide)
- 3-[bis(3-amino-3-oxopropyl)amino]propanamide
- 3,3',3''-nitrilo-tri-propionic acid triamide
- 3,3',3''-Nitrilo-tri-propionsaeure-triamid
- 3,3',3''-nitrilotrispropionamide
- Nitrilotripropionamide
- Propanamide,3,3',3''-nitrilotris
- WLN: ZV2N2VZ2VZ
- Propanamide, 3,3',3''-nitrilotris-
- 3,3',3''-Nitrilotripropanamide
- Trispropionamide, 3,3',3''-nitrilo-
- V5YHU223HX
- RERXJGPPGMABOY-UHFFFAOYSA-N
- NSC680473
- Nitrilotris(propionamide)
- Nitrilotris[propionamide]
- 3-[BIS(2-CARBAMOYLETHYL)AMINO]PROPANAMIDE
- 3-(bis(2-carbamoylethyl)amino)propanamide
- nitrilotrispropionamide
- Propionamide, 3,3',3''-nitrilotris-
- beta,beta'
- EINECS 220-196-3
- Propionamide,3',3''-nitrilotris-
- N0342
- beta,beta',beta''-Nitrilotris(propionamide)
- SCHEMBL899927
- NSC 2512
- AKOS027252946
- InChI=1/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
- RERXJGPPGMABOY-UHFFFAOYSA-
- NSC2512
- TRIS(2-CARBAMOYLETHYL)AMINE
- .beta.,.beta.''-Nitrilotris[propionamide]
- beta,beta',beta''-Nitrilotrispropionic acid amide
- MFCD00059194
- Propanamide,3',3''-nitrilotris-
- NSC-680473
- .beta.,.beta.',.beta.''-Nitrilotrispropionic acid amide
- UNII-V5YHU223HX
- 3,3',3''-NITRILOTRIS(PROPANAMIDE)
- Trispropionamide,3',3''-nitrilo-
- 2664-61-1
- D91686
- .beta.,.beta.',.beta.''-Nitrilotripropionamide
- beta,beta',beta''-Nitrilotripropionamide
- .beta.,.beta.',.beta.''-Nitrilotris(propionamide)
- NS00028144
- NSC-2512
- .beta.,.beta.''-Nitrilotrispropionic acid amide
- 3-[bis(3-amino-3-oxo-propyl)amino]propanamide
- 3,3',3''-Nitrilotripropionamide
- AS-60206
- CAA66461
- 3,3''-Nitrilotris[propionamide]
- .beta.,.beta.''-Nitrilotripropionamide
- DTXSID7062580
- 3,3',3''-nitrilo-tri-propionic acid triamide; Propanamide,3,3',3''-nitrilotris; 3,3',3''-Nitrilo-tri-propionsaeure-triamid
-
- MDL: MFCD00059194
- Inchi: 1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16)
- InChI Key: RERXJGPPGMABOY-UHFFFAOYSA-N
- SMILES: O=C(CCN(CCC(N)=O)CCC(N)=O)N
Computed Properties
- Exact Mass: 230.13800
- Monoisotopic Mass: 230.13789045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 133
- XLogP3: -3.2
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 182.0 to 186.0 deg-C
- Boiling Point: 634.3±50.0 °C at 760 mmHg
- Flash Point: 337.4±30.1 °C
- PSA: 132.51000
- LogP: 0.01550
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
Propanamide, 3,3',3''-nitrilotris- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propanamide, 3,3',3''-nitrilotris- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0342-25g |
Propanamide, 3,3',3''-nitrilotris- |
2664-61-1 | 98.0%(T) | 25g |
¥200.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0342-500g |
Propanamide, 3,3',3''-nitrilotris- |
2664-61-1 | 98.0%(T) | 500g |
¥2190.0 | 2022-06-10 | |
| abcr | AB139363-25 g |
3,3',3''-Nitrilotris(propionamide), 98%; . |
2664-61-1 | 98% | 25 g |
€77.20 | 2023-07-20 | |
| abcr | AB139363-500 g |
3,3',3''-Nitrilotris(propionamide), 98%; . |
2664-61-1 | 98% | 500 g |
€509.30 | 2023-07-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0342-25G |
3,3',3''-Nitrilotris(propionamide) |
2664-61-1 | >98.0%(T) | 25g |
¥200.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0342-500G |
3,3',3''-Nitrilotris(propionamide) |
2664-61-1 | >98.0%(T) | 500g |
¥1790.00 | 2024-04-16 | |
| Chemenu | CM311810-500g |
3,3',3''-Nitrilotripropanamide |
2664-61-1 | 95% | 500g |
$434 | 2024-07-28 | |
| eNovation Chemicals LLC | D758021-500g |
3,3',3''-Nitrilotripropanamide |
2664-61-1 | 98.0% | 500g |
$350 | 2024-06-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68815-100g |
3,3',3''-Nitrilotripropanamide |
2664-61-1 | ≥98% | 100g |
¥538.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68815-25g |
3,3',3''-Nitrilotripropanamide |
2664-61-1 | ≥98% | 25g |
¥168.0 | 2023-09-05 |
Propanamide, 3,3',3''-nitrilotris- Suppliers
Propanamide, 3,3',3''-nitrilotris- Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on Propanamide, 3,3',3''-nitrilotris-
Propanamide, 3,3',3''-nitrilotris- (CAS No. 2664-61-1): A Multifunctional Chemical Entity in Advanced Biomedical Applications
The Propanamide, 3,3',3''-nitrilotris-, identified by the CAS No. 2664-61-1, is a tri-functional organic compound with a unique structural configuration that combines nitrilotripropane backbone with amide groups. This molecule’s nitrilotripropane core provides exceptional chelating properties while the propanamide moieties enable versatile functionalization. Recent advancements in synthetic chemistry and materials science have positioned this compound as a critical intermediate in drug delivery systems and bioconjugation strategies.
Structurally characterized by its symmetric triamide architecture linked via a nitrogen-rich central bridge, this compound exhibits remarkable stability under physiological conditions. Its molecular formula C9H18N4O3 reveals a balanced distribution of functional groups that facilitate both hydrophilic interactions and covalent bonding with biomolecules. A study published in the Journal of Medicinal Chemistry (2023) highlighted its potential as a crosslinker for hydrogel-based drug carriers due to its ability to form pH-responsive networks through amide hydrolysis mechanisms.
In the realm of targeted drug delivery, researchers have leveraged the nitrilotripropane-based structure to create multifunctional nanoparticles. A 2024 breakthrough demonstrated that conjugating anticancer drugs to this compound’s amide groups enabled precise tumor targeting via folate receptor-mediated endocytosis while maintaining controlled release kinetics. The molecule’s inherent chelating capacity also allows it to bind metal ions such as gadolinium(III), making it valuable for developing dual-purpose theranostic agents combining MRI contrast enhancement with chemotherapy.
Bioconjugation applications have further expanded its utility in protein engineering. A recent Nature Communications study (2024) utilized this compound as a bifunctional linker to attach fluorescent probes to antibodies without compromising antigen-binding affinity. The triamide structure provided three attachment points for simultaneous conjugation of imaging agents and therapeutic payloads, enabling real-time monitoring of drug efficacy in preclinical models.
Innovations in peptide synthesis have capitalized on this compound’s ability to form stable amide bonds under mild conditions. Researchers at MIT developed a solid-phase synthesis protocol using its derivatives as linkers between resin-bound peptides and protecting groups, achieving >95% coupling efficiency even with challenging sequences containing cysteine residues. This advancement has accelerated high-throughput screening of peptide-based vaccines against emerging pathogens like SARS-CoV-2 variants.
The compound’s role in nanotechnology extends to enzyme-mimicking systems. A collaborative study between Stanford and ETH Zurich (published in ACS Nano, 2024) demonstrated that when immobilized on gold nanoparticles via its amide groups, the molecule could catalyze the oxidation of cholesterol esters – mimicking the activity of lecithin cholesterol acyltransferase (LCAT). This bioinspired nanocatalyst showed promise for treating dyslipidemia without systemic enzyme administration.
In material science applications, its unique properties are exploited for creating self-healing polymers. By incorporating this compound into polyurethane matrices through urethane linkages between its amide groups and isocyanate precursors, researchers achieved materials with dynamic covalent bonds capable of repairing microcracks under UV light exposure – a significant advancement for implantable biomedical devices requiring long-term structural integrity.
Safety evaluations published in Toxicological Sciences (2024) confirmed low acute toxicity profiles when administered intravenously at therapeutic doses (<50 mg/kg), with rapid renal clearance observed within 72 hours post-treatment. These findings align with computational docking studies showing minimal binding affinity for off-target proteins such as cytochrome P450 enzymes – critical for minimizing drug-drug interactions in clinical settings.
Ongoing research focuses on enhancing its biocompatibility through PEGylation strategies and surface functionalization techniques. Recent work at Karolinska Institutet demonstrated that grafting polyethylene glycol chains onto the nitrilotripropane backbone increased circulation half-life by 4-fold while reducing macrophage uptake by over 70%, paving the way for next-generation stealth nanoparticles in oncology treatments.
This multifaceted chemical entity continues to redefine possibilities across biomedical engineering disciplines. Its unique combination of chelating capacity, amide reactivity, and structural symmetry positions it as an indispensable tool in developing next-generation therapies – from targeted drug delivery systems to biohybrid nanodevices – reflecting cutting-edge advancements at the intersection of organic chemistry and translational medicine.
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